Methyl-d3 formate
Overview
Description
Methyl-d3 formate, also known as deuterated methyl formate, is a chemical compound with the molecular formula C2HD3O2. It is a deuterium-labeled form of methyl formate, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and spectroscopic studies .
Mechanism of Action
Methyl-d3 formate, also known as trideuteriomethyl formate, is a compound with the molecular formula C2HD3O2 . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily interacts with proton-bound solvent clusters of water, methanol, and ethanol . These clusters act as bifunctional acid-base catalysts, facilitating proton transfers between the primary reacting species .
Mode of Action
The interaction of this compound with its targets results in the formation of protonated methyl formate . This process involves the loss of a solvent molecule from the initial encounter complex . The reaction is thought to proceed via the migration of the methyl group of this compound, forming a loosely bound complex between neutral CH4 and an ion comprising (CH3OH)(CO2)H+ .
Biochemical Pathways
This compound is involved in the hydrolytic reaction of methyl formate, formamide, and urea with one water molecule . These reactions are catalyzed by additional water molecules acting as bifunctional acid-base catalysts . The alternative mechanisms include the common addition-elimination mechanism via a tetrahedral intermediate, and a concerted SN-like mechanism without a reaction intermediate .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is currently limited. It’s worth noting that the compound’s molecular weight is 630704 , which may influence its absorption and distribution within the body
Result of Action
Formate, a related compound, has been shown to prime cancer cells toward an invasive phenotype and promote the seeding capacity of breast cancer cells in vivo
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been proposed as an efficient and practical hydrogen storage material . Its dehydrogenation system is highly active and selective, demonstrating its application potential in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 formate can be synthesized through the acid-catalyzed transesterification of methyl-d3 butyrate and n-butyl formate. The process involves the preparation of methyl-d3 butyrate from methyl-d3 bromide and silver butyrate. The methyl-d3 bromide is obtained by the brominative decarboxylation of silver acetate-d3 in carbon tetrachloride .
Industrial Production Methods: In an industrial setting, this compound can be produced through an integrated two-step process involving the catalytic hydrogenation of carbon dioxide to a formate-amine adduct, followed by reactive distillation for esterification and isolation of this compound. This method ensures high purity and efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid or carbon dioxide and water.
Reduction: It can be reduced to methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formic acid, carbon dioxide, and water.
Reduction: Methanol.
Substitution: Various substituted formates depending on the nucleophile used
Scientific Research Applications
Methyl-d3 formate has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is employed in metabolic studies to trace the incorporation of formate into biological molecules.
Medicine: It is used in the development of deuterated drugs, which often have improved metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Methyl formate (C2H4O2): The non-deuterated form of methyl-d3 formate.
Ethyl formate (C3H6O2): An ester of formic acid and ethanol.
Propyl formate (C4H8O2): An ester of formic acid and propanol.
Comparison:
Isotopic Labeling: this compound is unique due to its deuterium labeling, which makes it valuable for isotopic studies.
Chemical Properties: While similar in structure to methyl formate, the presence of deuterium atoms can alter its physical and chemical properties, such as boiling point and reaction kinetics.
Applications: this compound is specifically used in research applications that require isotopic labeling, whereas other formates are commonly used as solvents, flavoring agents, or intermediates in chemical synthesis .
Properties
IUPAC Name |
trideuteriomethyl formate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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